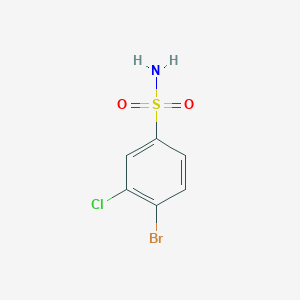

4-Bromo-3-chlorobenzenesulfonamide

Übersicht

Beschreibung

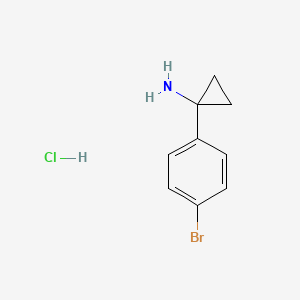

4-Bromo-3-chlorobenzenesulfonamide is a chemical compound with the CAS Number: 1032507-45-1 . It has a molecular weight of 270.53 and is typically in the form of a powder .

Synthesis Analysis

The synthesis of 4-Bromo-3-chlorobenzenesulfonamide involves the reaction of 4-bromo-3-chlorobenzenesulfonyl chloride with 25% ammonia solution . The reaction is carried out in acetonitrile at 20°C for about 10 minutes . The resulting mixture is then diluted with water and extracted with ethyl acetate . The extract is washed with brine, dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-bromo-3-chlorobenzenesulfonamide .Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-3-chlorobenzenesulfonamide . The InChI code is 1S/C6H5BrClNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) .Physical And Chemical Properties Analysis

4-Bromo-3-chlorobenzenesulfonamide is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications: Antibacterial Agents

4-Bromo-3-chlorobenzenesulfonamide: has a sulfonamide group, which is a cornerstone in the structure of many antibacterial drugs . This compound can be utilized in the synthesis of novel antibacterial agents, leveraging its potential to inhibit bacterial growth by interfering with essential enzymes like dihydropteroate synthetase.

Materials Science: Advanced Polymer Synthesis

In materials science, 4-Bromo-3-chlorobenzenesulfonamide can be used as a precursor for the synthesis of polymers with specific properties. Its halogenated aromatic structure makes it suitable for creating polymers with high thermal stability and chemical resistance .

Organic Synthesis: Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitution and coupling reactions, to create complex organic molecules with potential applications in medicinal chemistry and drug development .

Enzyme Inhibition Studies: Carbonic Anhydrase Inhibitors

The sulfonamide group in 4-Bromo-3-chlorobenzenesulfonamide is known for its ability to inhibit carbonic anhydrases. This application is crucial for studying enzyme mechanisms and developing drugs for conditions like glaucoma and edema .

Veterinary Medicine: Treatment of Livestock Diseases

Sulfonamides, including derivatives of 4-Bromo-3-chlorobenzenesulfonamide , are commonly used in veterinary medicine. They treat livestock diseases by acting as antibacterial compounds, particularly for gastrointestinal and respiratory infections .

Environmental Studies: Analysis of Sulfonamide Contamination

Research into the environmental impact of sulfonamides can utilize 4-Bromo-3-chlorobenzenesulfonamide as a standard for detecting and quantifying sulfonamide contamination in water sources .

Wirkmechanismus

While the specific mechanism of action for 4-Bromo-3-chlorobenzenesulfonamide is not mentioned in the search results, sulfonamides in general are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-bromo-3-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFLTKBUSDMAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674192 | |

| Record name | 4-Bromo-3-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chlorobenzenesulfonamide | |

CAS RN |

1032507-45-1 | |

| Record name | 4-Bromo-3-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)

![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)

![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)

![3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea](/img/structure/B1521578.png)

![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)

![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)